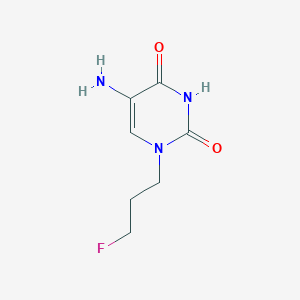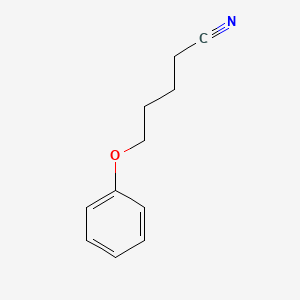
3-(4-Fluoro-2-methyl-phenoxy)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluoro-2-methyl-phenoxy)propanenitrile is an organic compound with the molecular formula C10H10FNO and a molecular weight of 179.1935 g/mol . This compound is characterized by the presence of a fluoro-substituted phenoxy group attached to a propanenitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methyl-phenoxy)propanenitrile typically involves the reaction of 4-fluoro-2-methylphenol with 3-chloropropanenitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
3-(4-Fluoro-2-methyl-phenoxy)propanenitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Oxidation: The phenoxy group can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Amides: Formed from nucleophilic substitution of the nitrile group.
Quinones: Formed from oxidation of the phenoxy group.
Primary Amines: Formed from reduction of the nitrile group.
科学的研究の応用
3-(4-Fluoro-2-methyl-phenoxy)propanenitrile is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: As a potential lead compound in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: In the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 3-(4-Fluoro-2-methyl-phenoxy)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted phenoxy group can mimic natural substrates or inhibitors, leading to competitive binding and modulation of biological activity. The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s affinity for its targets .
類似化合物との比較
Similar Compounds
3-(4-Fluorophenoxy)propanenitrile: Similar structure but lacks the methyl group on the phenyl ring.
3-(2-Fluoro-4-hydroxyphenyl)-3-oxopropanenitrile: Contains a hydroxyl group instead of a methyl group.
4-Fluoro-2-methylphenol: The starting material for the synthesis of 3-(4-Fluoro-2-methyl-phenoxy)propanenitrile
Uniqueness
This compound is unique due to the presence of both a fluoro-substituted phenoxy group and a nitrile group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H10FNO |
|---|---|
分子量 |
179.19 g/mol |
IUPAC名 |
3-(4-fluoro-2-methylphenoxy)propanenitrile |
InChI |
InChI=1S/C10H10FNO/c1-8-7-9(11)3-4-10(8)13-6-2-5-12/h3-4,7H,2,6H2,1H3 |
InChIキー |
IWZDCCBHBNZBPF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)F)OCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



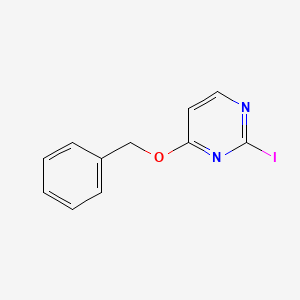
![5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081548.png)
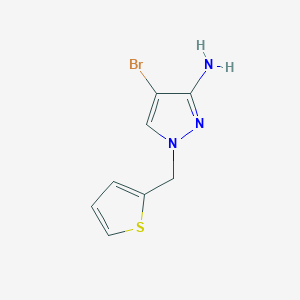
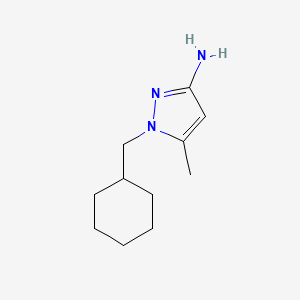
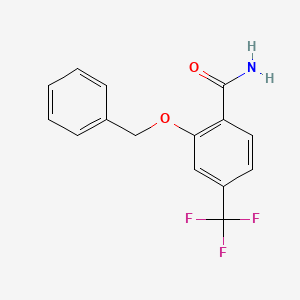
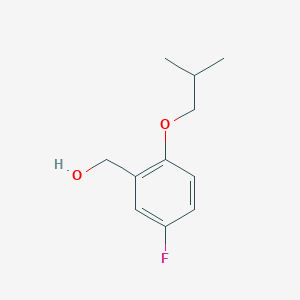


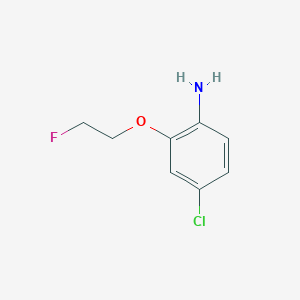

![2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B13081611.png)
